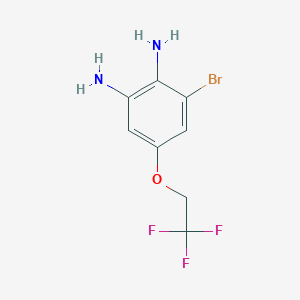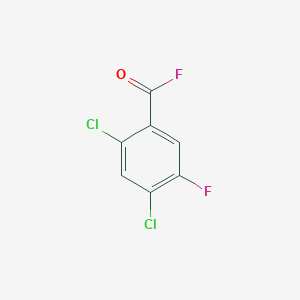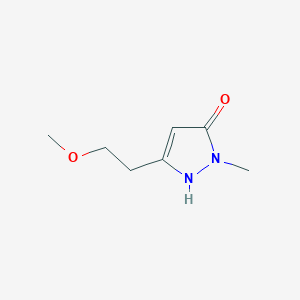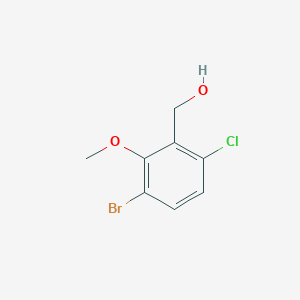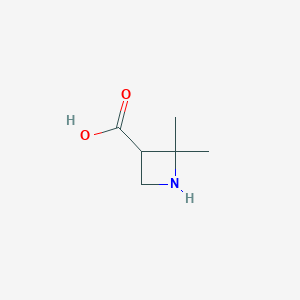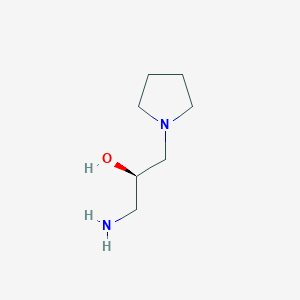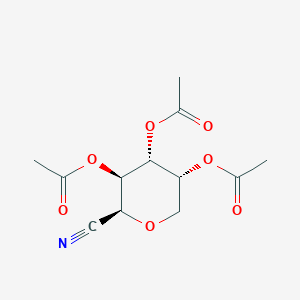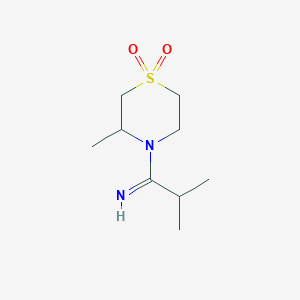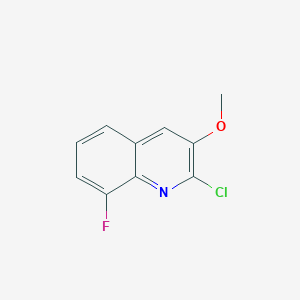
2-Chloro-8-fluoro-3-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-3-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core, followed by halogenation and methoxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-fluoro-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts with boronic acids or organostannanes.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Chloro-8-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-fluoro-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes, leading to the disruption of essential biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-8-fluoroquinoline
- 2-Chloro-3-methylquinoxaline
- 8-Chloro-2-methylquinoline
Uniqueness
2-Chloro-8-fluoro-3-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and biological activities. The methoxy group further enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7ClFNO |
|---|---|
Peso molecular |
211.62 g/mol |
Nombre IUPAC |
2-chloro-8-fluoro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-5-6-3-2-4-7(12)9(6)13-10(8)11/h2-5H,1H3 |
Clave InChI |
KHCPLMFZCKLCHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2C(=C1)C=CC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


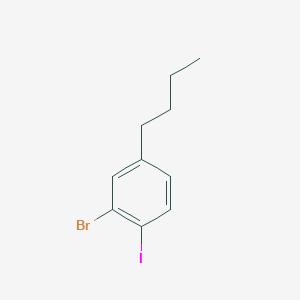
![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)
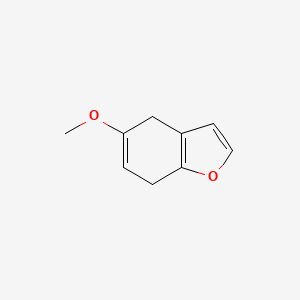
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
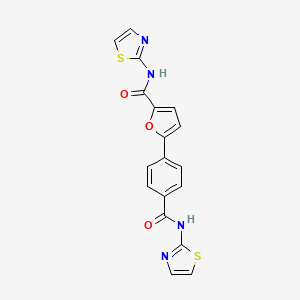
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
